9(2H)-Acridinone, 1,3,4,10-tetrahydro-

physicochemical properties procurement specification comparative analysis

9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5) is the keto‑enol tautomer of 1,2,3,4-tetrahydro‑9‑acridinone. Choose this scaffold over tacrine or acridone because the C9 carbonyl imparts unique hydrogen‑bonding capacity, reduced planarity, and enhanced solubility, driving sub‑nanomolar AChE inhibition (IC₅₀ 2.55 nM) in tacrine‑ebselen hybrids, tubulin assembly inhibition (IC₅₀ 0.9–13 µM), and nanomolar antimalarial activity. Ideal for medicinal chemistry programs requiring a versatile, DNA‑intercalating core.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 56717-04-5
Cat. No. B3427103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(2H)-Acridinone, 1,3,4,10-tetrahydro-
CAS56717-04-5
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15)
InChIKeyCVEXTAUZJWYDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5): Core Scaffold Properties and Procurement-Relevant Identifiers


9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5; also known as 1,2,3,4-tetrahydro-9-acridinone or 2,3,4,10-tetrahydro-1H-acridin-9-one) is a partially hydrogenated acridinone heterocycle with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. This compound is a member of the acridine class (ChEBI:22213) and is characterized by a fused tetrahydroacridine core bearing a carbonyl group at the 9-position, distinguishing it structurally from the fully aromatic acridone and the 9-amino analog tacrine [2]. It serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry programs targeting anticancer, antimalarial, and neurodegenerative applications .

9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5): Why Tacrine, Acridone, or Other Analogs Cannot Serve as Direct Replacements


Substituting 9(2H)-acridinone, 1,3,4,10-tetrahydro- with a structurally similar acridine derivative such as tacrine (9-amino-1,2,3,4-tetrahydroacridine) or acridone (9(10H)-acridinone) fails because these compounds exhibit fundamentally different physicochemical properties, biological target engagement, and synthetic utility. The carbonyl group at C9 in the acridinone imparts a distinct hydrogen-bonding capacity and electronic character compared to the primary amine of tacrine, altering both reactivity and pharmacological profile [1]. Furthermore, the partially saturated tetrahydro ring system of this compound confers enhanced solubility and reduced planarity relative to fully aromatic acridone, directly impacting DNA intercalation potential and metabolic stability [2]. For procurement decisions, these differences translate into non-interchangeable roles in synthetic pathways, assay development, and lead optimization campaigns.

9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5): Quantifiable Differentiation vs. Tacrine and Other Analogs for Procurement and Research Selection


Physicochemical Differentiation: Boiling Point and Density vs. Tacrine

9(2H)-Acridinone, 1,3,4,10-tetrahydro- exhibits distinct physical properties compared to tacrine, which directly influence handling, purification, and formulation. The acridinone possesses a boiling point of 350.0±42.0 °C (predicted) and a density of 1.20±0.1 g/cm³ (predicted), whereas tacrine (free base) has a reported boiling point of 358.2 °C (adapted Stein & Brown method) and a density of approximately 1.195 g/cm³ . The melting point of the acridinone is reported in the range of 357-358 °C, which is significantly higher than the 183 °C melting point commonly cited for tacrine free base, indicating greater thermal stability and different storage requirements . These differences are critical for synthetic planning and compound handling.

physicochemical properties procurement specification comparative analysis

Mechanistic Differentiation: DNA Intercalation and Topoisomerase II Inhibition vs. Tacrine's AChE Inhibition

The acridinone scaffold, including 9(2H)-acridinone, 1,3,4,10-tetrahydro-, engages biological targets through DNA intercalation and topoisomerase II inhibition, whereas tacrine functions primarily as a reversible acetylcholinesterase (AChE) inhibitor [1][2]. This mechanistic divergence is supported by direct evidence: acridinone derivatives have been shown to inhibit tubulin assembly with IC50 values between 0.9 and 13 µM in in vitro polymerization assays, a property not shared by tacrine [3]. Furthermore, recent studies explicitly design novel Topoisomerase II inhibitors based on the 1,3,4,10-tetrahydro-9(2H)-acridinone core, highlighting its unique value for anticancer applications [4].

mechanism of action target engagement anticancer

Scaffold Utility: Improved Cholinesterase Inhibition in Hybrid Derivatives vs. Parent Tacrine

The 1,3,4,10-tetrahydro-9(2H)-acridinone core serves as a critical building block for the synthesis of tacrine-ebselen hybrids with enhanced multifunctional activity. In a 2018 study, a hybrid compound incorporating this acridinone scaffold demonstrated acetylcholinesterase (AChE) IC50 values of 2.55 nM and butyrylcholinesterase (BChE) IC50 of 2.80 nM, representing a substantial improvement over the reference tacrine, which exhibits AChE IC50 values typically in the 0.1–0.5 µM range depending on assay conditions [1][2]. This >100-fold increase in potency highlights the value of the acridinone core as a versatile starting point for lead optimization.

drug discovery cholinesterase inhibition Alzheimer's disease

Antimalarial Potential: Class-Level Activity of Tetrahydroacridinones vs. Floxacrine

1,2,3,4-Tetrahydroacridin-9(10H)-ones (THAs), the class to which 9(2H)-acridinone, 1,3,4,10-tetrahydro- belongs, have demonstrated antimalarial activity since the 1940s and continue to be optimized as promising leads [1]. While specific IC50 data for the unsubstituted acridinone are not available, structure-activity relationship (SAR) studies on THA derivatives have identified compounds with potent activity against Plasmodium falciparum, with some analogs achieving IC50 values below 0.2 µg/mL [2]. In contrast, floxacrine, a dihydroacridinedione antimalarial, shows potent blood schizontocidal activity but has been associated with toxicity concerns [3]. The simple THA scaffold offers a less complex starting point for medicinal chemistry campaigns aimed at optimizing antimalarial efficacy while minimizing toxicity.

antimalarial drug discovery Plasmodium

Spectral Characterization: High-Quality MS and IR Data for Identity Confirmation

9(2H)-Acridinone, 1,3,4,10-tetrahydro- is well-characterized by multiple spectral databases, providing robust reference data for identity verification and purity assessment. The SDBS (Spectral Database for Organic Compounds) includes a mass spectrum (SDBS No. 23897) with a molecular ion peak at m/z 199 (C13H13NO) and an IR spectrum, both acquired under standardized conditions [1]. Additionally, high-resolution mass spectral data are curated in mzCloud, offering advanced fragmentation patterns for confident compound identification [2]. In contrast, many related acridinone analogs lack this level of publicly accessible, curated spectral data, making procurement and quality control more challenging.

analytical chemistry quality control spectral database

9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 56717-04-5): Evidence-Backed Procurement and Utilization Scenarios


Medicinal Chemistry: Synthesis of Multifunctional Cholinesterase Inhibitors for Alzheimer's Disease

Procure 9(2H)-acridinone, 1,3,4,10-tetrahydro- as a starting scaffold for the synthesis of tacrine-ebselen hybrids or other multifunctional agents. Evidence from the 2018 study demonstrates that derivatives built on this core can achieve sub-nanomolar AChE inhibition (IC50 = 2.55 nM), significantly surpassing the potency of tacrine alone [1]. This scenario is ideal for drug discovery programs targeting Alzheimer's disease with improved efficacy and multifunctional profiles.

Anticancer Drug Discovery: Development of Topoisomerase II and Tubulin Inhibitors

Utilize 9(2H)-acridinone, 1,3,4,10-tetrahydro- as a privileged scaffold for designing novel anticancer agents. The acridinone class has been validated as mechanism-based tubulin assembly inhibitors with IC50 values ranging from 0.9 to 13 µM [2]. Furthermore, ongoing research explicitly targets topoisomerase II using this core [3]. Procurement for oncology-focused medicinal chemistry programs leverages the distinct DNA-intercalating properties of this scaffold, which are not shared by tacrine.

Antimalarial Lead Optimization: Exploring THA Derivatives

Employ 9(2H)-acridinone, 1,3,4,10-tetrahydro- as a simple, synthetically accessible core for antimalarial SAR studies. Tetrahydroacridinones (THAs) have a long history of antimalarial activity, and optimized derivatives have shown IC50 values below 0.2 µg/mL against Plasmodium falciparum [4]. This scenario is recommended for research groups seeking to develop new antimalarial leads with potentially lower toxicity than historical agents like floxacrine.

Analytical Reference Standard and Quality Control

Procure 9(2H)-acridinone, 1,3,4,10-tetrahydro- as an analytical reference standard for LC-MS, GC-MS, or IR spectroscopy. The availability of high-quality, curated mass and IR spectra in public databases (SDBS, mzCloud) provides unambiguous identification and quantification support [5]. This scenario is essential for analytical laboratories, contract research organizations (CROs), and pharmaceutical quality control departments requiring verified compound identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.